Pentaamminechlororuthenium

Description

Historical Development of Ruthenium Ammine Coordination Chemistry

The exploration of metal ammine complexes was foundational to the development of coordination chemistry. nih.gov Early work in the late 18th and 19th centuries on cobalt and platinum ammines laid the groundwork for understanding how ligands coordinate to a central metal ion. nih.govresearchgate.net However, the coordination chemistry of ruthenium, a member of the platinum group metals, began to flourish significantly later. researchgate.net

A pivotal figure in this domain was Henry Taube, whose work in the mid-20th century revolutionized the understanding of inorganic reaction mechanisms. osti.goviitk.ac.in His research on ruthenium ammine complexes, among others, led to the elucidation of inner-sphere electron transfer processes, a contribution for which he was awarded the Nobel Prize in Chemistry in 1983. osti.govacs.org Taube's investigations demonstrated that ruthenium complexes, existing in stable Ru(II) and Ru(III) oxidation states, were ideal for studying redox reactions. acs.org The synthesis and characterization of a variety of ruthenium ammine complexes, including pentaamminechlororuthenium(III), were crucial to these advancements. americanelements.com These complexes provided a versatile platform for systematically varying ligands and studying their effects on the electronic and reactive properties of the metal center.

A landmark discovery in this field was the preparation of the first dinitrogen complex, [Ru(NH₃)₅(N₂)]²⁺, which was synthesized from this compound(III) chloride. wikipedia.org This discovery opened up the entire field of dinitrogen coordination chemistry. Furthermore, the study of binuclear ruthenium ammine complexes, such as the famous Creutz-Taube ion, {[Ru(NH₃)₅]₂(μ-pyrazine)}⁵⁺, provided deep insights into mixed-valence systems and the nature of electronic communication between metal centers. researchgate.netacs.orgresearchgate.net

Significance of this compound in Fundamental Inorganic Research

This compound(III) chloride is not merely a historical footnote; it remains a compound of significant interest in fundamental inorganic research. Its importance stems from its role as a versatile precursor for the synthesis of a wide array of other ruthenium complexes and its use as a model system for studying fundamental chemical processes.

Precursor for Synthesis: As a stable and well-characterized Ru(III) source, [Ru(NH₃)₅Cl]Cl₂ is a common starting material for creating a diverse range of ruthenium complexes. chemimpex.comnewcastle.edu.au By substituting the chloride or ammine ligands, researchers can introduce new functionalities and tune the electronic and steric properties of the resulting complexes for various applications. A notable example is its use in the synthesis of pentaammine(dinitrogen)ruthenium(II), a historically significant molecule. wikipedia.org

Electron Transfer Studies: The [Ru(NH₃)₅Cl]²⁺ cation and its Ru(II) counterpart have been extensively used to study the kinetics and mechanisms of both inner-sphere and outer-sphere electron transfer reactions. osti.govresearchgate.net The well-defined coordination sphere allows for precise control and systematic variation of the ligands, enabling detailed investigations into the factors that govern the rates of electron transfer, such as the nature of bridging ligands and the reorganization energy of the solvent. rsc.org

Probing Biological Systems: The redox activity of the pentaammineruthenium core has been exploited to probe electron transfer processes in biological systems. For instance, ruthenium ammine complexes have been used to study the redox behavior of proteins like cytochrome c. osti.gov

Electrochemical and Spectroscopic Benchmark: The electrochemical and spectroscopic properties of this compound(III) are well-documented, making it a valuable benchmark for comparing new ruthenium complexes. researchgate.netresearchgate.netnih.gov Its distinct electronic absorption bands and redox potentials provide a reference point for understanding the electronic structure and bonding in more complex ruthenium-containing systems.

A study on the reactivity of [Ru(NH₃)₅Cl]Cl₂ with α-N-heterocyclic carboxylic acids demonstrated its utility in synthesizing new mixed-ligand ruthenium(III) complexes with potential biological activity. researchgate.net Furthermore, its application in fabricating mixed-valence coordination compound self-assembled films highlights its relevance in materials science.

Theoretical Frameworks Applied to Ruthenium(III) Ammine Complexes

The study of ruthenium(III) ammine complexes, including this compound, has been a fertile ground for the application and refinement of several key theoretical frameworks in inorganic chemistry.

Ligand Field Theory (LFT): Ligand Field Theory is essential for understanding the electronic structure and spectroscopic properties of d-block metal complexes. For a Ru(III) ion, which has a d⁵ electron configuration, in an octahedral ligand field, the d-orbitals split into a lower energy t₂g set and a higher energy e_g set. In [Ru(NH₃)₅Cl]²⁺, the symmetry is lowered from octahedral, leading to further splitting of the d-orbitals. nih.gov LFT helps to interpret the electronic absorption spectra of these complexes, assigning the observed bands to specific d-d transitions and charge-transfer transitions. nih.govscispace.com Recent studies employing ab initio ligand field theory have even challenged the traditional view of ammonia (B1221849) as a pure σ-donor, suggesting a significant π-interaction in metal ammine complexes. rsc.org

Marcus-Hush Theory: This theory is a cornerstone for describing outer-sphere electron transfer reactions. It relates the rate constant of an electron transfer reaction to the Gibbs free energy change of the reaction and a reorganization energy term. Ruthenium ammine complexes, with their ability to undergo facile one-electron redox reactions without significant structural change, have been ideal systems for testing and validating the predictions of Marcus-Hush theory. osti.goviitk.ac.inacs.org The theory has been successfully applied to analyze the rates of self-exchange reactions and cross-reactions involving ruthenium(II) and ruthenium(III) ammine complexes.

Density Functional Theory (DFT): Modern computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the electronic structure, bonding, and reactivity of ruthenium ammine complexes. researchgate.netacs.org DFT calculations can predict molecular geometries, vibrational frequencies, and electronic spectra with good accuracy. nih.gov For instance, DFT has been used to study the spin distribution in one-electron oxidized forms of ruthenium-amine complexes and to understand the nature of the orbitals involved in charge-transfer transitions. nih.gov Theoretical calculations have also been used to probe the impact of isotopic substitution on the electronic properties of ruthenium(III) ammine complexes, revealing subtle effects like hyperconjugation in the Ru-NH₃ bond. acs.org

Research Findings and Data

Synthesis and Characterization

This compound(III) chloride is typically synthesized from a more readily available ruthenium starting material, such as ruthenium(III) chloride or hexaammineruthenium(III) chloride. One common method involves the reaction of hexaammineruthenium(III) chloride with hydrochloric acid. newcastle.edu.au The product is a yellow, crystalline solid. chemimpex.com

Table 1: Physicochemical Properties of this compound(III) Chloride

| Property | Value | Reference(s) |

|---|---|---|

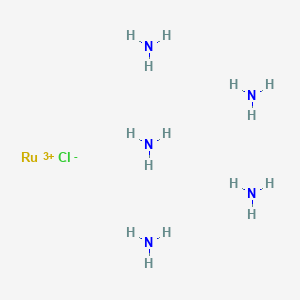

| Chemical Formula | [Ru(NH₃)₅Cl]Cl₂ | chemimpex.comscbt.com |

| Molecular Weight | 292.58 g/mol | chemimpex.comscbt.com |

| Appearance | Yellow powder/solid | chemimpex.com |

| Solubility in Water | Slightly soluble | chemimpex.comchemicalbook.com |

Electronic and Chemical Properties

The electronic properties of this compound(III) are dominated by its d⁵ electron configuration and the nature of the ligand field.

Electronic Absorption Spectroscopy: The UV-visible spectrum of [Ru(NH₃)₅Cl]²⁺ exhibits characteristic absorption bands. These bands are assigned to ligand-to-metal charge transfer (LMCT) and d-d transitions.

Table 2: Electronic Absorption Spectral Data for [Ru(NH₃)₅Cl]²⁺

| Wavenumber (cm⁻¹) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assignment | Reference(s) |

|---|---|---|---|

| 30,520 | 1256.38 | LMCT (Cl⁻ → Ru³⁺) | researchgate.net |

Electrochemical Properties: The electrochemical behavior of this compound(III) is characterized by a reversible one-electron reduction to the corresponding ruthenium(II) complex. Cyclic voltammetry is a common technique used to study this redox process.

Table 3: Electrochemical Data for the [Ru(NH₃)₅Cl]³⁺/²⁺ Couple

| Redox Couple | E₁/₂ (V vs. SCE) | Electrolyte/Conditions | Reference(s) |

|---|

Upon reduction, the resulting ruthenium(II) complex, [Ru(NH₃)₅Cl]⁺, can undergo further reactions, such as the hydrolysis of the chloride ligand. researchgate.net

Crystal Structure: The crystal structure of the this compound(III) cation has been determined by X-ray diffraction. The ruthenium center adopts a distorted octahedral geometry.

Table 4: Selected Bond Lengths for [RuCl(NH₃)₅]²⁺

| Bond | Bond Length (Å) | Reference(s) |

|---|---|---|

| Ru-Cl | 2.3742(5) | nih.gov |

| Ru-NH₃ (trans to Cl) | 2.119(2) | nih.gov |

The Ru-NH₃ bond lengths show little evidence of a significant trans effect from the chloride ligand. nih.gov

Properties

CAS No. |

21560-19-0 |

|---|---|

Molecular Formula |

ClH15N5Ru+2 |

Molecular Weight |

221.7 g/mol |

IUPAC Name |

azane;ruthenium(3+);chloride |

InChI |

InChI=1S/ClH.5H3N.Ru/h1H;5*1H3;/q;;;;;;+3/p-1 |

InChI Key |

SUWCFTLKWQKEFZ-UHFFFAOYSA-M |

SMILES |

N.N.N.N.N.[Cl-].[Ru+3] |

Canonical SMILES |

N.N.N.N.N.[Cl-].[Ru+3] |

Related CAS |

18532-87-1 (dichloride) |

Synonyms |

(Ru(NH3)5Cl)Cl2 chloropentaamineruthenium(III) CPAAR pentaamminechlororuthenium pentaamminechlororuthenium (III) pentaamminechlororuthenium (III) bisulfate tetrahydrate pentaamminechlororuthenium dichloride pentaamminechlororuthenium dichloride, 103Ru-labeled ruthenium chloropentaammine dichloride |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Pathways

Established Synthetic Routes for Pentaamminechlororuthenium(III) Chloride

The most common and well-documented methods for preparing this compound(III) chloride involve the substitution of a ligand from a hexa-coordinated ruthenium(III) precursor, most notably from hexaammineruthenium(III) chloride.

The direct conversion of hexaammineruthenium(III) chloride, [Ru(NH₃)₆]Cl₃, to this compound(III) chloride is a standard laboratory procedure. This reaction is typically achieved by the controlled acid-catalyzed aquation of the hexaammine complex followed by anation with chloride ions.

A common procedure involves dissolving [Ru(NH₃)₆]Cl₃ in a dilute acid solution and heating the mixture. The acidic environment facilitates the replacement of one ammine ligand with a water molecule, forming the aquapentaammineruthenium(III) ion, [Ru(NH₃)₅(H₂O)]³⁺. Subsequent addition of a chloride source, typically concentrated hydrochloric acid, leads to the substitution of the aqua ligand by a chloro ligand, precipitating the desired [Ru(NH₃)₅Cl]Cl₂ product.

A representative reaction scheme is as follows: [Ru(NH₃)₆]³⁺ + H₂O + H⁺ → [Ru(NH₃)₅(H₂O)]³⁺ + NH₄⁺ [Ru(NH₃)₅(H₂O)]³⁺ + 3Cl⁻ → [Ru(NH₃)₅Cl]Cl₂ + H₂O

The product is often purified by recrystallization from hot concentrated hydrochloric acid to ensure the removal of any unreacted starting material or byproducts. researchgate.net

Optimizing the synthesis of [Ru(NH₃)₅Cl]Cl₂ focuses on maximizing the yield and purity of the final product. Key parameters that are manipulated include temperature, reaction time, and reactant concentrations. For instance, the conversion from the hexaammine precursor requires careful temperature control to prevent the formation of more highly substituted chloro complexes.

Research has shown that purification by recrystallization from concentrated HCl can lead to yields in the range of 75–80%. researchgate.net The choice of solvent can also play a role; for example, an ethanol-NH₃ method has been noted as a balance between ease of synthesis and achieving a good yield.

| Parameter | Condition | Effect on Synthesis |

| Starting Material | [Ru(NH₃)₆]Cl₃ | Precursor for substitution reaction. |

| Reagent | Concentrated HCl | Provides chloride ions and acidic medium. |

| Temperature | Controlled heating | Influences reaction rate and selectivity. |

| Purification | Recrystallization from HCl | Removes impurities, improves purity. |

| Yield | 75-80% | Achievable with optimized procedures. researchgate.net |

Alternative Synthetic Approaches for Derivatization

This compound(III) chloride is a versatile starting material for the synthesis of a wide array of ruthenium ammine derivatives. scielo.bramericanelements.com The typical strategy involves the reduction of the ruthenium(III) center to ruthenium(II), which dramatically increases the lability of the chloride ligand, facilitating its substitution.

The reduction is commonly carried out using amalgamated zinc in an aqueous solution. scielo.br The resulting [Ru(NH₃)₅Cl]⁺ species rapidly aquates to form the aquapentaammineruthenium(II) ion, [Ru(NH₃)₅(H₂O)]²⁺. scielo.br This aqua complex is highly labile and readily reacts with various incoming ligands (L), such as pyridine, pyrazine, or benzimidazole (B57391), to form new substituted complexes of the type [Ru(NH₃)₅L]²⁺. scielo.brwayne.edu

The general derivatization pathway can be summarized as:

Reduction: [Ru(NH₃)₅Cl]²⁺ + e⁻ → [Ru(NH₃)₅Cl]⁺

Aquation: [Ru(NH₃)₅Cl]⁺ + H₂O → [Ru(NH₃)₅(H₂O)]²⁺ + Cl⁻

Substitution: [Ru(NH₃)₅(H₂O)]²⁺ + L → [Ru(NH₃)₅L]²⁺ + H₂O

This methodology allows for the systematic variation of the sixth ligand, enabling detailed studies of the electronic and steric effects on the properties of the ruthenium center.

| Precursor Complex | Reagents | Product Type | Example Ligands (L) |

| [Ru(NH₃)₅Cl]Cl₂ | 1. Amalgamated Zinc 2. Ligand (L) | [Ru(NH₃)₅L]²⁺ | Pyridine, Pyrazine, Benzimidazole scielo.brwayne.edu |

Mechanistic Aspects of Compound Formation

The formation of this compound(III) chloride and its subsequent reactions involve several key mechanistic principles of coordination chemistry. The initial synthesis from [Ru(NH₃)₆]³⁺ is a classic example of a ligand substitution reaction on an inert d⁵ Ru(III) center. The reaction proceeds through a dissociative or interchange mechanism, often catalyzed by acid.

In alkaline media, the mechanism of reactions involving ruthenium ammines can be more complex. Studies suggest that the oxidation of Ru(III) ammines may proceed through the deprotonation of an equatorial ammine ligand to form an amido intermediate. researchgate.netresearchgate.net This deprotonation can significantly influence the reactivity and electronic properties of the complex.

Electronic Structure and Bonding Elucidation

Quantum Chemical Investigations of Pentaamminechlororuthenium

Theoretical chemistry offers powerful tools to model and understand the electronic properties of transition metal complexes. For this compound(III), methods ranging from Density Functional Theory to classical Ligand Field Theory have been employed to dissect its complex electronic landscape.

Density Functional Theory (DFT) and its time-dependent extension (TDDFT) have become instrumental in correlating experimental spectroscopic data with the electronic structure of ruthenium complexes like this compound(III). nih.govrsc.org These computational methods are used to predict the geometries and energies of different electronic configurations. researchgate.net DFT calculations have been pivotal in exploring the catalytic cycles of various ruthenium complexes and understanding their reactivity. rsc.org

In a study of several ruthenium complexes, including [Ru(NH₃)₅Cl]²⁺, DFT calculations were used to analyze the ground state molecular orbitals and the character of core-excited states. nih.gov The B3LYP functional, a common choice in DFT, has been shown to accurately predict the transition energies of charge transfer features in such systems. osti.gov Theoretical approaches based on TDDFT that account for the multideterminant character of excited states have been developed and have shown to be sufficiently accurate and predictive to reliably capture experimental spectra. nih.gov

Table 1: Selected DFT-Calculated Properties for Ruthenium Complexes

| Complex | Property | Calculated Value/Finding | Reference |

| [Ru(NH₃)₅Cl]²⁺ | Core-Excited States | Analysis of states containing Ru 4d character. | nih.gov |

| [Ru(NH₃)₅Cl]²⁺ | TDDFT Spectra | Simulations reproduce experimental XAS features. | nih.govosti.gov |

| Ruthenium Complexes | Functional Performance | B3LYP functional accurately predicts charge transfer transition energies. | osti.gov |

This table presents a summary of findings from DFT studies on this compound(III) and related complexes.

Molecular Orbital (MO) theory provides a detailed picture of bonding by considering the combination of atomic orbitals to form molecular orbitals that extend over the entire molecule. In this compound(III), the interaction between the ruthenium 4d orbitals and the orbitals of the ammine (NH₃) and chloride (Cl⁻) ligands is key.

The MO diagram of an octahedral complex like [Ru(NH₃)₅Cl]²⁺ shows that the bonding MOs are primarily of ligand character, while the antibonding MOs are mostly localized on the metal. wordpress.com The ruthenium 4d orbitals split in the ligand field into a lower-energy set, designated as t₂g (or 4d(π)), and a higher-energy set, eg (or 4d(σ)). nih.gov For a Ru(III) complex with a d⁵ electron configuration, these orbitals are partially filled. nih.gov

A ground state DFT molecular orbital analysis of [Ru(NH₃)₅Cl]²⁺ reveals the covalent chemical bonding, showing the percentage contributions of Ruthenium (Ru) and ligand (N, Cl, H) atomic orbitals to the molecular orbitals. nih.gov For instance, the analysis quantifies the mixing of Ru 4d orbitals with the N 2p and Cl 3p orbitals, providing insight into the covalency of the metal-ligand bonds. nih.govresearchgate.net

Table 2: Ground State DFT Molecular Orbital Analysis for [Ru(NH₃)₆]³⁺ (a related complex)

| Molecular Orbital | Ru 4d Contribution | Ru 5s Contribution | N 2p Contribution | N 2s Contribution |

| 4d(σ) | 56% | 13% | 18% | 13% |

This table, based on data for the closely related hexaammineruthenium(III) complex, illustrates the typical contributions of metal and ligand orbitals to the σ-bonding molecular orbitals as determined by DFT analysis. nih.gov Such analysis is also applied to this compound(III).

Ligand Field Theory (LFT) and the simpler Crystal Field Theory (CFT) offer a model to understand the electronic structure of transition metal complexes by considering the effect of the ligands on the degeneracy of the metal d-orbitals. wordpress.comumb.edu In an octahedral environment, the ligands cause the d-orbitals to split into two energy levels: the t₂g (dxy, dxz, dyz) and eg (dx²-y², dz²) sets. umb.edu The energy separation between these levels is denoted as Δo (or 10Dq). umb.edu

For this compound(III), a low-spin d⁵ complex, the five d-electrons occupy the lower t₂g orbitals, with one electron being unpaired. nih.gov The magnitude of the ligand field splitting (Δo) is influenced by the nature of the ligands. umb.edu The presence of one chloride ligand in place of an ammine ligand in the coordination sphere of [Ru(NH₃)₆]³⁺ lowers the symmetry from octahedral (Oh) to approximately C₄v, causing further splitting of the d-orbital energy levels. Analytical expressions have been developed to relate the tetragonal component of the ligand field to observable properties. researchgate.net LFT provides a more comprehensive picture than CFT by incorporating the covalent nature of metal-ligand bonding through molecular orbital concepts. wordpress.com

Advanced Spectroscopic Probes for Electronic Structure

Spectroscopic techniques that utilize high-energy photons or probe electronic transitions are invaluable for experimentally determining the electronic structure of molecules like this compound(III).

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the unoccupied electronic states of a material. rsc.org For ruthenium complexes, Ru L-edge XAS provides detailed insights into the 4d electronic configuration as a function of the local geometry and ligand environment. nih.govrsc.org The pre-edge features in the XAS spectrum of [Ru(NH₃)₅Cl]²⁺ correspond to transitions from the Ru 2p core level to the unoccupied 4d orbitals. nih.gov The position and intensity of these absorption peaks are sensitive to the effective charge density on the metal, metal-ligand covalency, and the ligand field strength. nih.gov

Resonant Inelastic X-ray Scattering (RIXS) is an even more advanced technique that can probe valence excitations with high resolution. researchgate.net By combining RIXS experiments with TDDFT calculations, researchers can assign spectral features to specific metal-centered and charge-transfer states and quantify the metal-ligand bonding interactions. nih.govresearchgate.net This combined approach has been successfully used to extract the ligand-field splitting energy for a series of Ru(II) and Ru(III) complexes, including this compound(III). nih.govresearchgate.net

Table 3: Spectroscopic Data from XAS/RIXS Studies

| Technique | Complex | Information Obtained | Reference |

| Ru L-edge XAS | [Ru(NH₃)₅Cl]²⁺ | Probes unoccupied 4d orbitals, sensitive to ligand field and covalency. | nih.govrsc.org |

| Ru 2p4d RIXS | [Ru(NH₃)₅Cl]²⁺ | Identifies metal-centered and charge transfer states, extracts ligand-field splitting. | nih.govresearchgate.net |

This table summarizes the application of advanced X-ray spectroscopic techniques to elucidate the electronic structure of this compound(III).

Electronic absorption spectroscopy, or UV-Visible spectroscopy, probes the transitions between different electronic energy levels within a molecule. The spectrum of this compound(III) chloride in aqueous solution exhibits characteristic absorption bands. researchgate.net These transitions are often described in the context of ligand field theory as d-d transitions (transitions between the t₂g and eg orbitals) or as charge-transfer transitions.

For [Ru(NH₃)₅Cl]Cl₂, reported electronic absorption maxima are found at approximately 30520 cm⁻¹ and 39160 cm⁻¹. researchgate.net The lower energy band is typically assigned to a ligand-to-metal charge transfer (LMCT) transition, specifically from a p-orbital of the chloride ligand to the partially filled t₂g orbitals of the Ru(III) center. The higher energy bands are also associated with charge-transfer phenomena. researchgate.net These spectral features provide experimental validation for the electronic structure models derived from theoretical calculations and other spectroscopic methods.

Electron Paramagnetic Resonance (EPR) Spectroscopy for d⁵ Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying systems with unpaired electrons, such as the ruthenium(III) center in this compound. As a d⁵ system, Ru(III) in a low-spin octahedral environment possesses one unpaired electron, making it EPR active. The resulting EPR spectrum provides detailed information about the electronic structure, symmetry of the metal's coordination environment, and the nature of the metal-ligand bonding.

The primary parameters extracted from an EPR spectrum are the g-tensor and hyperfine coupling constants. The g-tensor is a crucial identifier for a paramagnetic species and its deviation from the free-electron g-value (gₑ ≈ 2.0023) reveals the extent of spin-orbit coupling. unito.it For transition metal complexes, significant deviations are common and provide insight into the electronic ground state and the proximity of excited states. unito.itillinois.edu In low-spin d⁵ systems like this compound, the g-values are sensitive to distortions from perfect octahedral symmetry. ias.ac.in

For a grossly octahedral complex with axial (tetragonal) or rhombic distortions, the t₂g orbitals (dₓᵧ, dₓ₂, dᵧ₂) are no longer degenerate. This splitting of the t₂g orbitals, caused by the specific arrangement and nature of the ligands, directly influences the g-values. The analysis of the g-tensor can, therefore, elucidate the nature and magnitude of these distortions. ias.ac.in For instance, in a tetragonally distorted environment, the g-values are expected to be axial (gₓ = gᵧ ≠ g₂), while a rhombic distortion leads to three distinct g-values (gₓ ≠ gᵧ ≠ g₂). reading.ac.uk

Research on various ruthenium(III) ammine complexes has demonstrated the utility of EPR in probing these structural nuances. For example, studies on complexes like [Ru(NH₃)₅(H₂O)]³⁺ have shown that the g-tensor is sensitive to the orientation of the ligands and the resulting molecular orbital energies. capes.gov.br The analysis of the g-values, in conjunction with ligand-field theory, allows for the determination of parameters such as the tetragonal splitting (Δ) and the orbital reduction factor (k), which reflects the degree of covalency in the metal-ligand bonds. ias.ac.in

Hyperfine coupling, the interaction between the electron spin and the nuclear spins of the metal or ligand atoms, provides further detail on electron delocalization. nih.gov In ruthenium complexes, hyperfine splitting due to the ¹⁰¹Ru (I=5/2) and ⁹⁹Ru (I=5/2) isotopes can sometimes be resolved, offering direct evidence of the unpaired electron's presence on the metal center. psu.edu More commonly, ligand hyperfine coupling, for instance with ¹⁴N nuclei of the ammine ligands, reveals the extent to which the unpaired spin density is delocalized onto the surrounding ligands. nih.gov This delocalization is a measure of the covalent character of the Ru-N bonds.

The table below presents representative EPR data for selected ruthenium(III) complexes, illustrating the range of g-values observed and their interpretation in terms of the coordination environment. The data for this compound would be expected to fall within a similar range, reflecting a low-spin d⁵ system with a distorted octahedral geometry.

| Compound/System | g₁ | g₂ | g₃ | Comments | Reference |

| trans-[(RuL₂(OMe)₂)]ClO₄ | 2.219 | 2.062 | 1.855 | Rhombic spectrum, indicating low symmetry. | reading.ac.uk |

| Ru(H₂O)₆³⁺ in alum | g∥ = 1.489 | g⊥ = 2.514 | Axial distortion due to trigonal field in the host crystal. | ias.ac.in | |

| Ru(bpy)₃³⁺ | g∥ = 1.24 | g⊥ = 2.66 | Axial distortion in a trigonal field. | ias.ac.in | |

| [Ru(NH₃)₆]³⁺ (theoretical) | Hyperfine splitting constants are significantly larger compared to the aquo complex, suggesting less spin delocalization onto ammine ligands. | ias.ac.in | |||

| [Ru(acac)₃]-SnO₂ | g-values are consistent with other Ru(III) complexes. | researchgate.net |

Note: L = bis(3,5-dimethylpyrazol-1-yl) methane, bpy = 2,2'-bipyridine, acac = acetylacetonate.

The study of this compound and related d⁵ systems via EPR spectroscopy is thus instrumental in building a comprehensive picture of their electronic structure. The g-values diagnose the symmetry of the ligand field, while hyperfine interactions quantify the distribution of the unpaired electron, collectively providing a detailed description of the bonding within the complex.

Reaction Mechanisms and Kinetics

Ligand Substitution Reactions

Ligand substitution in octahedral complexes like pentaamminechlororuthenium(III) involves the replacement of the chloride ligand by another ligand, typically a solvent molecule in solvolysis reactions. These reactions are crucial for activating the complex for further chemical transformations.

The substitution of ligands in transition metal complexes can proceed through several mechanistic pathways. openochem.orglibretexts.org These are broadly classified as dissociative (D), associative (A), and interchange (I) mechanisms. libretexts.org

Dissociative (D) Pathway : This is a two-step mechanism analogous to an SN1 reaction in organic chemistry. openochem.orglibretexts.org The leaving group (chloride, in this case) first dissociates from the metal center, forming a five-coordinate intermediate. This intermediate then rapidly coordinates with the incoming ligand. The first step, the dissociation of the ligand, is the rate-determining step. openochem.org

Associative (A) Pathway : This two-step mechanism is analogous to an SN2 reaction. youtube.com The incoming ligand first coordinates to the metal center, forming a seven-coordinate intermediate. Subsequently, the leaving group departs from this intermediate. openochem.org

Interchange (I) Pathway : This is a concerted mechanism where the incoming ligand enters the coordination sphere as the leaving group is departing, without the formation of a distinct intermediate. libretexts.org This pathway is further subdivided based on the degree of bond formation with the incoming ligand and bond breaking with the leaving group in the transition state. libretexts.org

Associative Interchange (Ia) : If bond formation with the incoming ligand is more significant in the transition state. libretexts.org

Dissociative Interchange (Id) : If bond breaking with the leaving group is more advanced in the transition state. libretexts.org

For octahedral complexes such as this compound(III), substitution reactions rarely proceed through pure D or A mechanisms due to the high energy of the respective five- and seven-coordinate intermediates. Instead, they typically follow an interchange pathway. Studies on the hydrolysis of [Ru(NH3)5Cl]2+ suggest the mechanism has significant dissociative character (Id), essentially an SN1-like pathway. rsc.org However, other research contexts have described the acidic hydrolysis of related ruthenium(III) ammine complexes as proceeding via an associative (SN2-like) pathway, where bond-making is considered more important than bond-breaking. nih.gov This highlights the mechanistic continuum that exists between the Id and Ia pathways.

Kinetic studies are essential for elucidating reaction mechanisms. libretexts.org The rate law, which describes the relationship between the reaction rate and the concentration of reactants, provides strong evidence for a particular mechanistic pathway. youtube.com

For a purely dissociative (D) mechanism, the rate is dependent only on the concentration of the starting complex, as the dissociation is the slow step. The rate law is first-order: Rate = k1[ML5X] openochem.org

For a purely associative (A) mechanism, the rate depends on the concentration of both the starting complex and the incoming ligand (Y). The rate law is second-order: Rate = k1[ML5X][Y] openochem.org

In the case of the aquation of this compound(III), where water is the incoming ligand and is also the solvent, its concentration is large and essentially constant. Therefore, the reaction follows pseudo-first-order kinetics. binghamton.edu The observed rate constant (kobs) incorporates the concentration of water. The rate law for the aquation is expressed as: Rate = kobs[[Ru(NH3)5Cl]2+]

Kinetic data for the spontaneous aquation of [Ru(NH3)5Cl]2+ in an aqueous solution with an ionic strength of 0.1 M (adjusted with p-toluenesulphonic acid) is presented below.

| Temperature (°C) | Observed Rate Constant, kobs (s-1) |

|---|---|

| 60.0 | 1.5 x 10-5 |

| 70.1 | 4.7 x 10-5 |

| 80.2 | 1.3 x 10-4 |

| 89.6 | 3.3 x 10-4 |

Data sourced from studies on the aquation kinetics of this compound(III) dichloride.

The solvent plays a critical role in ligand substitution reactions, not only as the medium but often as a reactant. The polarity and coordinating ability of the solvent can significantly influence the reaction rate. For the aquation of this compound(III), studies in mixed water-organic solvents show a dependence of the rate constant on the solvent composition. rsc.org

The relationship between the rate constant and the ionizing power of the solvent can be examined using the Grunwald-Winstein equation: log(k/k0) = mY

where k is the rate constant in the mixed solvent, k0 is the rate constant in a reference solvent (80% ethanol), Y is the solvent ionizing power, and m is a parameter indicating the sensitivity of the reaction to the solvent's ionizing power. For the spontaneous aquation of [Ru(NH3)5Cl]2+, plots of log(kH₂O) against Grunwald-Winstein Y values are linear, with a gradient (m) of approximately 0.25. rsc.org This relatively small 'm' value is characteristic of a reaction with a dissociative interchange (Id) mechanism, suggesting that charge separation in the transition state is not fully developed, but is still a significant factor. rsc.org

The aquation of this compound(III) is a fundamental reaction where a water molecule replaces the chloride ligand to form the pentaammineaquaruthenium(III) ion: [Ru(NH3)5Cl]2+ + H2O → [Ru(NH3)5(H2O)]3+ + Cl-

This reaction can proceed spontaneously, as detailed above, or it can be catalyzed. Mercury(II) ions (Hg2+) are known to catalyze the aquation of halide complexes. rsc.org The catalyzed reaction is significantly faster than the spontaneous aquation. The mechanism involves the formation of a chloro-bridged intermediate between the ruthenium complex and the Hg2+ ion. rsc.org

[Ru(NH3)5Cl]2+ + Hg2+ ⇌ [(NH3)5Ru-Cl-Hg]4+ (fast pre-equilibrium) [(NH3)5Ru-Cl-Hg]4+ → [Ru(NH3)5]3+ + [HgCl]+ (slow dissociation) [Ru(NH3)5]3+ + H2O → [Ru(NH3)5(H2O)]3+ (fast)

The initial rapid formation of the bridged intermediate is followed by a slower dissociation step, which is rate-determining. rsc.org This pathway effectively facilitates the removal of the chloride ligand.

Redox Chemistry and Electron Transfer Processes

The redox chemistry of this compound is dominated by the accessible Ru(III)/Ru(II) couple. The ease of this electron transfer process is quantified by its redox potential and is fundamental to the use of this and related compounds in electron transfer studies.

The redox potential of a complex is a measure of its tendency to be oxidized or reduced. This property can be determined using electrochemical techniques such as cyclic voltammetry. adelaide.edu.au For the this compound(III) complex, the key redox process is the one-electron reduction to the corresponding ruthenium(II) species:

[RuIII(NH3)5Cl]2+ + e- ⇌ [RuII(NH3)5Cl]+

The formal redox potential (E'0) for this couple provides insight into the stability of the respective oxidation states. Ammineruthenium(III) complexes have been investigated as electron acceptors in biological systems, with their activity correlating with their redox potentials. The redox potential for the Ru(III)/Ru(II) couple in this compound is influenced by the nature of the ligands. The presence of five ammonia (B1221849) ligands and one chloride ligand results in a specific potential for this couple. adelaide.edu.au

| Complex | Redox Couple | Redox Potential (E'0 vs. NHE) |

|---|---|---|

| This compound(III) | Ru(III)/Ru(II) | -42 mV |

| Hexaammineruthenium(III) | Ru(III)/Ru(II) | +51 mV |

| Pentaamminepyridineruthenium(III) | Ru(III)/Ru(II) | +305 mV |

Data sourced from electrochemical studies of ammineruthenium(III) complexes. The potentials are reported versus the Normal Hydrogen Electrode (NHE).

The electron transfer reactions involving this compound can occur through either an outer-sphere or an inner-sphere mechanism. In reductions of [Ru(NH3)5X]n+ complexes (where X is a halide), the reactivity order is typically I > Br > Cl, which is indicative of an inner-sphere mechanism where the halide acts as a bridging ligand to facilitate electron transfer. rsc.org

Mechanisms of Inner-Sphere and Outer-Sphere Electron Transfer

Electron transfer reactions are fundamental to the chemistry of this compound(III). The mechanism of these reactions is broadly classified into two categories: inner-sphere and outer-sphere.

Inner-Sphere Electron Transfer: This mechanism involves an electron being transferred from the reductant to the oxidant through a bridging ligand that is covalently linked to both metal centers in the transition state. For [Ru(NH₃)₅Cl]²⁺, the chloride ligand is a classic example of a potential bridging ligand. In reactions with a reducing agent that is substitutionally labile (i.e., can readily lose a ligand to open a coordination site), the chloride can bind to the reductant, forming a Ru(III)-Cl-M(reductant) bridge. The electron is then transferred through this bridge, followed by the cleavage of the bridge.

Research on the reduction of various pentaamminehalogenoruthenium(III) complexes by uranium(III) suggests a probable inner-sphere mechanism. researchgate.net The reactivity for this series follows the order I > Br > Cl, which is characteristic of an inner-sphere pathway where the halide's ability to mediate electron transfer is crucial. researchgate.net The rate of the reaction is dependent on the formation and stability of the bridged intermediate.

Outer-Sphere Electron Transfer: In contrast, the outer-sphere mechanism does not involve the formation of a covalent link between the oxidant and reductant. The electron tunnels through space from one coordination sphere to the other. This pathway is typical when both redox partners are substitutionally inert, or when no suitable bridging ligand is available. The rate of outer-sphere electron transfer is governed by the Franck-Condon principle, requiring reorganization of the solvent molecules and adjustments in the metal-ligand bond lengths of both reactants prior to electron transfer.

An example of an outer-sphere process involving a this compound species is observed in the intervalence transfer within the ion pair formed between [Ru(NH₃)₅Cl]²⁺ and [Ru(CN)₆]⁴⁻. acs.org In this system, light absorption promotes an electron from the Ru(II) center of the hexacyanide complex to the Ru(III) center of the pentaammine complex without the displacement of any ligands. acs.org Similarly, the well-studied self-exchange reaction between [Ru(NH₃)₆]³⁺ and [Ru(NH₃)₆]²⁺ is a classic outer-sphere reaction, and its kinetic parameters provide a benchmark for understanding related systems.

| Redox Reaction | Proposed Mechanism | Second-Order Rate Constant (k) at 25 °C | Reference |

|---|---|---|---|

| [Ru(NH₃)₅Cl]²⁺ + U³⁺ → Products | Inner-Sphere | Data not specified, but reactivity order is I > Br > Cl | researchgate.net |

| [Ru(NH₃)₆]³⁺ + [Ru(NH₃)₆]²⁺ → [Ru(NH₃)₆]²⁺ + [Ru(NH₃)₆]³⁺ | Outer-Sphere | ~4.3 x 10³ M⁻¹s⁻¹ | General Literature |

| Ion Pair: {[Ru(NH₃)₅Cl]²⁺, [Ru(CN)₆]⁴⁻} | Outer-Sphere (Optical ET) | Photochemical Process | acs.org |

Proton-Coupled Electron Transfer (PCET) Systems

Proton-coupled electron transfer (PCET) is a fundamental process in which an electron and a proton are transferred in a single, concerted elementary step or in separate, sequential steps. This mechanism avoids the formation of high-energy intermediates that would be generated if only an electron or a proton were transferred. While specific PCET studies focused solely on [Ru(NH₃)₅Cl]²⁺ are not extensively documented, the principles of PCET are highly relevant to ruthenium ammine chemistry.

The key to PCET is the change in acidity (pKa) of a ligand upon a change in the metal's oxidation state. For a ruthenium ammine complex, the oxidation of Ru(II) to Ru(III) increases the positive charge on the metal center, making it more electrophilic. This enhanced electrophilicity polarizes the N-H bonds of the coordinated ammonia ligands, increasing their acidity. Consequently, a redox process can be coupled to the deprotonation of an ammine ligand.

Ru(II)(NH₃) → Ru(III)(NH₃) + e⁻ (Simple ET) Ru(III)(NH₃) ⇌ [Ru(III)(NH₂)]⁻ + H⁺ (Acid-base equilibrium)

In a PCET mechanism, these events can be concerted: Ru(II)(NH₃) → [Ru(III)(NH₂)]⁻ + H⁺ + e⁻ (Concerted PCET)

The pH dependence of the formal reduction potential (E°') of a complex is a strong indicator of a PCET process. scielo.br As discussed in section 4.4, ruthenium(III) ammine complexes are known to exhibit acidic behavior in aqueous solutions, setting the stage for potential PCET reactivity. researchgate.netacs.org

Photochemical Reactivity and Energy Transfer

This compound complexes can undergo chemical transformations upon absorption of light. This photochemical reactivity is initiated by the excitation of electrons to higher energy states, which can lead to ligand substitution or redox reactions.

Photosubstitution Mechanisms

Photosubstitution involves the light-induced cleavage of a metal-ligand bond and its replacement by a solvent molecule or another ligand from the solution. For [Ru(NH₃)₅Cl]²⁺, irradiation can lead to the loss of either an ammonia or a chloride ligand. The specific outcome often depends on the wavelength of the irradiating light, which selectively populates different excited states (e.g., ligand-field or charge-transfer states).

Role in Light-Driven Reactions

The ability of ruthenium complexes to absorb visible light and participate in electron transfer reactions makes them key components in schemes for artificial photosynthesis and other light-driven reactions. The excited states of ruthenium complexes are both stronger reducing and oxidizing agents than their ground states, enabling them to drive thermodynamically challenging reactions.

The photochemical reaction of the {[Ru(NH₃)₅Cl]²⁺, [Ru(CN)₆]⁴⁻} ion pair is a direct example of a light-driven reaction. acs.org The absorption of a photon initiates an electron transfer, converting light energy into chemical potential in the form of the primary photoproducts. Although this specific system is not designed for catalysis, it demonstrates the fundamental principles. Ruthenium complexes, in general, are widely studied as photosensitizers in systems for light-driven water splitting to produce hydrogen, where the ruthenium complex absorbs light and initiates a series of electron transfer events leading to H₂ evolution. nih.gov

Acid-Base Equilibria and Protonation States

The ammonia (ammine) ligands coordinated to a ruthenium center are not inert bystanders; their N-H bonds can exhibit acidic properties. This Brønsted acidity arises from the polarization of the N-H bond by the positively charged metal ion, which facilitates the dissociation of a proton (H⁺).

[Ru(NH₃)₆]³⁺ + H₂O ⇌ [Ru(NH₃)₅(NH₂)]²⁺ + H₃O⁺

The presence of the chloro ligand in this compound(III) is expected to have a minor electronic effect on the acidity of the remaining ammine ligands compared to the hexaammine complex, so a similar pKa value is anticipated. This acid-base equilibrium is crucial for understanding the complex's stability and reactivity in basic media and is a prerequisite for the PCET mechanisms discussed previously.

| Complex | Equilibrium Reaction | pKa (at 25 °C, μ = 0.1 M) | Reference |

|---|---|---|---|

| Hexaammineruthenium(III) | [Ru(NH₃)₆]³⁺ ⇌ [Ru(NH₃)₅(NH₂)]²⁺ + H⁺ | 13.1 ± 0.3 | researchgate.netacs.org |

Coordination Chemistry and Derivative Synthesis

Synthesis of Substituted Ruthenium Ammine Complexes from Pentaamminechlororuthenium Precursors

The substitution of the chloride ligand in this compound is a key reaction for accessing a broad range of ruthenium ammine derivatives. This process typically involves the reaction of [Ru(NH₃)₅Cl]Cl₂ with the desired ligand in a suitable solvent. researchgate.net The lability of the Ru-Cl bond facilitates these substitution reactions, making it a versatile precursor for introducing new functionalities into the ruthenium coordination sphere.

This compound is extensively used to synthesize complexes containing N-heterocyclic ligands. researchgate.netscielo.br These ligands, which include pyridines, imidazoles, and pyrazines, can coordinate to the ruthenium center, replacing the chloride ion. scielo.brnewcastle.edu.au For instance, the reaction of this compound(II), formed in situ by the reduction of the ruthenium(III) complex, with N-heterocyclic ligands in an aqueous solution yields the corresponding substituted complexes. scielo.br The initial step often involves the rapid formation of the aquapentaammineruthenium(II) ion, [Ru(NH₃)₅(H₂O)]²⁺, which is labile and readily exchanges the water molecule for the N-heterocyclic ligand. scielo.br This methodology has been employed to prepare ruthenium complexes with benzotriazole (B28993) and benzimidazole (B57391) derivatives. scielo.br

The synthesis of ruthenium(II) complexes with bidentate ortho-substituted pyridines, such as 2-aminomethylpyridine and 2-pyridinecarboxaldehyde, can also be achieved starting from ruthenium ammine precursors. researchgate.net The resulting complexes exhibit interesting chemical properties and can undergo further reactions, such as oxidation of a coordinated ligand. researchgate.net

Here is a table summarizing the synthesis of N-heterocyclic ligand derivatives from this compound precursors:

| Precursor | Ligand | Product | Reference |

| [Ru(NH₃)₅Cl]Cl₂ | Benzotriazole | [Ru(NH₃)₅(benzotriazole)]²⁺ | scielo.br |

| [Ru(NH₃)₅Cl]Cl₂ | Benzimidazole | [Ru(NH₃)₅(benzimidazole)]²⁺ | scielo.br |

| [Ru(NH₃)₅Cl]Cl₂ | Pyrazine | [Ru(NH₃)₅(pyrazine)]²⁺ | newcastle.edu.au |

| [Ru(NH₃)₅Cl]Cl₂ | α-N-heterocyclic mono- and di-carboxylic acids | Ruthenium(III) complexes with one, two, or three heterocyclic groups | researchgate.net |

This table is based on data from the provided text and is for illustrative purposes.

Beyond N-heterocyclic ligands, this compound reacts with a variety of other ligand classes. For example, it serves as a starting material for the synthesis of pentaammine(dinitrogen)ruthenium(II) chloride, a historically significant compound as the first discovered complex containing a dinitrogen (N₂) ligand bound to a metal center. wikipedia.org This synthesis is achieved by reacting [Ru(NH₃)₅Cl]Cl₂ with sodium azide. wikipedia.org

The complex also reacts with nitriles, such as acetonitrile (B52724) and benzonitrile, leading to the formation of [Ru(NH₃)₅(NCR)]³⁺ complexes. researchgate.net Furthermore, it can be used to synthesize complexes with biomolecules. For instance, a water-soluble ruthenium(III) complex with the alliin (B105686) ligand, [Ru(NH₃)₅(alliin-O)]²⁺, was prepared from [Ru(NH₃)₅Cl]Cl₂. irb.hr The chloride ligand is substituted by the deprotonated alliin in an aqueous solution. irb.hr

The versatility of this compound as a precursor extends to the synthesis of complexes with phosphine (B1218219) and phosphite (B83602) ligands. scielo.br Direct reactions with bulky phosphorus ligands like tri(m-tolyl)phosphine can lead to the formation of substituted ruthenium ammine complexes. scielo.br

Formation of Bridged and Polynuclear Ruthenium Assemblies

This compound is a key building block for the construction of bridged and polynuclear ruthenium assemblies. In these structures, two or more ruthenium centers are linked by a bridging ligand. A classic example is the formation of the dinitrogen-bridged complex, [(NH₃)₅Ru-NN-Ru(NH₃)₅]⁴⁺, from the pentaammine(dinitrogen)ruthenium(II) cation. wikipedia.org

Cyanide-bridged binuclear complexes can also be synthesized. For example, the reaction of pentacyanoruthenate(II) with pentaammineruthenium(III) can lead to the formation of cyanopyridine-bridged complexes. acs.org The study of such mixed-valence compounds provides insights into intervalence charge transfer and electronic communication between the metal centers. acs.orgresearchgate.net

Supramolecular Chemistry Involving this compound

The principles of supramolecular chemistry, which involve the assembly of molecules through non-covalent interactions, are relevant to the chemistry of this compound derivatives. The formation of ion pairs, for instance between the cationic ruthenium complex and an anionic species, can influence the photochemical and photophysical properties of the system. acs.orgacs.org

An example is the ion pair formed between this compound(III) and hexacyanoruthenate(II), [Ru(NH₃)₅Cl]³⁺[Ru(CN)₆]⁴⁻. acs.orgosti.gov Excitation of the outer-sphere intervalence band in this ion pair can lead to photosubstitution reactions. acs.orguci.edu This demonstrates how supramolecular assembly can dictate chemical reactivity.

Coordination with Biomolecule Mimics and Model Systems

This compound and its derivatives have been utilized in studies involving the coordination of metal complexes to biomolecules and their mimics. This area of research is crucial for understanding the roles of metal ions in biological systems and for the development of new therapeutic and diagnostic agents. chemimpex.comcore.ac.ukgriffith.edu.au

The interaction of [Ru(NH₃)₅Cl]²⁺ with DNA has been studied to understand how metal complexes bind to this fundamental biomolecule. nih.gov These studies have shown that the ruthenium complex can interact with the phosphate (B84403) groups of the DNA backbone. nih.gov Furthermore, under certain conditions, the initial complex can transform into [Ru(NH₃)₅OH]²⁺, which exhibits different binding preferences for double-stranded versus single-stranded DNA. nih.gov

Ruthenium complexes, including those derived from this compound, have also been investigated for their interactions with heparin, a sulfated glycosaminoglycan. core.ac.ukgriffith.edu.au These studies are part of the emerging field of metalloglycomics, which explores the interactions of metal complexes with carbohydrates. core.ac.uk The highly cationic nature of some ruthenium ammine complexes facilitates their binding to the anionic heparin. core.ac.uk

The synthesis of ruthenium complexes with molecules like N-Acetyl-Para-Aminophenol (paracetamol) further illustrates the coordination of this metal center with biomolecule mimics. researchgate.net These studies provide insight into the potential biological activity of such complexes.

Applications in Fundamental Chemical Research

Catalysis and Electrocatalysis in Model Systems

Pentaamminechlororuthenium(III) and its derivatives are pivotal in the field of catalysis, where they are studied for their ability to enhance the rates and selectivity of various chemical reactions. chemimpex.com This complex often serves as a precursor or a direct catalyst in both homogeneous and heterogeneous model systems, facilitating transformations that are crucial for understanding and developing more efficient industrial processes. chemimpex.comniigata-u.ac.jp

The catalytic oxidation of water to produce dioxygen is a critical step in artificial photosynthesis and the development of renewable energy technologies. This compound(III) has been investigated as a catalyst for this demanding reaction. niigata-u.ac.jp Research has shown its efficacy in mediating water oxidation, a key process for energy conversion.

In homogeneous aqueous solutions, the catalytic activity of the [Ru(NH₃)₅Cl]²⁺ complex has been observed. niigata-u.ac.jp However, studies have also noted that competing reactions, such as the oxidation of its ammine ligands to produce dinitrogen (N₂), can occur. niigata-u.ac.jp The rate of this side reaction was found to be second order with respect to the complex concentration. niigata-u.ac.jp When investigated within a heterogeneous system, such as a Nafion membrane, the catalytic behavior can be compared to its performance in a homogeneous solution. niigata-u.ac.jp The study of such systems is crucial for designing robust water oxidation catalysts (WOCs). diva-portal.org Often, the initial complex is a pre-catalyst that transforms into the true catalytic species, such as a ruthenium-aqua complex, under reaction conditions. diva-portal.org

Detailed electrochemical studies, including cyclic voltammetry, are employed to probe the mechanism of water oxidation catalyzed by ruthenium complexes. These studies help in identifying the active catalytic species and the rate-determining steps, such as the formation of a Ru(IV)=O or Ru(V)=O species, which is then attacked by a water molecule to form the crucial O-O bond. niigata-u.ac.jp

Table 1: Research Highlights in Water Oxidation Catalysis

| Catalyst System | Observation | Significance |

|---|---|---|

| [Ru(NH₃)₅Cl]²⁺ in homogeneous aqueous solution | Catalytic water oxidation observed, but competes with N₂ evolution from ammine ligand oxidation. niigata-u.ac.jp | Demonstrates fundamental catalytic activity while highlighting stability challenges. |

| [Ru(NH₃)₅Cl]²⁺ in heterogeneous Nafion membrane | Allows for comparison of catalytic activity and decomposition pathways with homogeneous systems. niigata-u.ac.jpresearchmap.jp | Provides insights for developing more stable, solid-state water oxidation catalysts. |

This compound serves as a valuable precursor for catalysts used in a variety of organic transformations. chemimpex.com Its derivatives have been explored in reactions such as C-H bond activation and olefin metathesis, which are powerful tools in modern organic synthesis. americanelements.comamericanelements.commdpi.com

C-H Activation: Ruthenium-catalyzed C-H activation has become a highly attractive method for creating complex organic molecules by directly functionalizing otherwise inert carbon-hydrogen bonds. mdpi.comrsc.org This approach is atom- and step-economical. sioc-journal.cn While this compound itself is not typically the direct catalyst, it is a common starting material for synthesizing more complex ruthenium catalysts. chemimpex.com These catalysts, often featuring specialized ligands, can direct the activation of specific C-H bonds. mdpi.comrsc.org For instance, ruthenium(II) catalysts are known to effectively catalyze the arylation, alkenylation, and annulation of various organic substrates through C-H activation, often assisted by directing groups within the substrate molecule. mdpi.comrsc.orgrsc.org Research in this area focuses on understanding the mechanism, which can involve steps like oxidative addition or base-assisted deprotonation to form a key Ru-C bond intermediate. rsc.org

Metathesis: Olefin metathesis is a powerful reaction that reorganizes carbon-carbon double bonds, and ruthenium complexes are among the most important catalysts for this transformation. This compound can be used to synthesize latent ruthenium catalysts for olefin metathesis. americanelements.comamericanelements.com These are complexes that become active under specific conditions, allowing for greater control over the reaction. The study of the activation mechanisms of these catalysts is a key area of research. americanelements.comamericanelements.com

Table 2: Applications in Organic Transformation Catalysis

| Reaction Type | Role of this compound | Example Catalyst/System | Research Focus |

|---|---|---|---|

| C-H Activation | Precursor to active Ru(II) catalysts. chemimpex.commdpi.com | [RuCl₂(p-cymene)]₂ and derivatives. mdpi.com | Arylation, alkenylation, and annulation reactions; mechanistic studies. rsc.orgrsc.orgchemrxiv.org |

| Olefin Metathesis | Precursor to latent catalysts. americanelements.comamericanelements.com | Amidobenzylidene ruthenium chelates. americanelements.comamericanelements.com | Understanding catalyst activation mechanisms for improved control. americanelements.comamericanelements.com |

Probes for Electron Transfer in Synthetic and Bioinorganic Models

The transfer of electrons is a fundamental process in chemistry and biology. Ruthenium ammine complexes, including this compound(II) and (III), are extensively used as model compounds and probes to study the mechanisms of electron transfer reactions. scielo.br The well-defined structures and predictable redox properties of these complexes allow researchers to systematically investigate the factors that govern the rate and efficiency of electron transfer.

In synthetic systems, the kinetics of the reduction of the Ru(III) center in [Ru(NH₃)₅Cl]²⁺ by various reducing agents have been studied to understand outer-sphere electron transfer mechanisms. acs.org When this complex is linked to another metal center, it can be used to study intramolecular electron transfer in mixed-valence compounds. uci.eduresearchgate.net For example, photoexcitation of such a bimetallic complex can trigger an electron transfer, and ultrafast spectroscopic techniques can then monitor the subsequent charge recombination, providing deep insights into the role of the solvent and molecular vibrations in the process. uci.eduresearchgate.net

In the realm of bioinorganic chemistry, ruthenium ammine complexes are used to probe interactions with biomolecules like DNA and glycosaminoglycans (such as heparin). griffith.edu.au The substitution-inert nature of these complexes ensures that their interactions are primarily electrostatic or through hydrogen bonding, allowing them to act as probes for the electronic environment of the biological macromolecule. griffith.edu.au By studying how these complexes bind to DNA or heparin, researchers can gain a better understanding of the forces that govern molecular recognition in biological systems. griffith.edu.au Furthermore, the redox couple [Ru(NH₃)₅(H₂O)]²⁺/³⁺, readily formed from this compound(II), is used in studies of proton-coupled electron transfer (PCET), a vital process in many biological and chemical redox reactions. scielo.br

Molecular Electronics and Materials Science Precursors (Theoretical/Fundamental)

This compound(III) chloride is not only significant for its reactivity but also as a building block or precursor in materials science and the theoretical exploration of molecular electronics. chemimpex.com Its ability to be converted into various other ruthenium compounds or metallic/bimetallic materials makes it a versatile starting point for materials synthesis. chemimpex.comresearchgate.net

In materials science, the compound serves as a precursor for creating ruthenium-based catalysts and advanced materials. chemimpex.comrsc.org For example, double complex salts like [Ru(NH₃)₅Cl][PtCl₆], synthesized from this compound(III) chloride, can be thermally decomposed to produce well-defined bimetallic solid solutions, such as Ru₀.₅Pt₀.₅. researchgate.net These materials are of great interest for their potential catalytic and electronic properties. researchgate.net The ability to create such materials from molecular precursors allows for a bottom-up approach to materials design, offering control over composition and structure at the nanoscale. rsc.orgschrodinger.com

From a theoretical and fundamental perspective, ruthenium complexes derived from this compound are model systems for exploring concepts in molecular electronics. The study of electron transfer through these molecules, particularly when bridged between electrodes or other functional units, provides foundational knowledge for designing molecular wires and switches. The well-characterized electronic structure and redox properties of ruthenium ammines make them ideal candidates for computational modeling to predict and understand conductivity and charge transport at the single-molecule level. schrodinger.com

Table 3: Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound(III) chloride | [Ru(NH₃)₅Cl]Cl₂ |

| This compound(II) | [Ru(NH₃)₅Cl]⁺ |

| This compound(III) | [Ru(NH₃)₅Cl]²⁺ |

| Aquapentaammineruthenium(II) | [Ru(NH₃)₅(H₂O)]²⁺ |

| Aquapentaammineruthenium(III) | [Ru(NH₃)₅(H₂O)]³⁺ |

| [RuCl₂(p-cymene)]₂ | C₂₀H₂₈Cl₄Ru₂ |

Advanced Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the pentaamminechlororuthenium(III) cation is paramagnetic due to the low-spin d⁵ configuration of the Ru(III) center, NMR spectroscopy remains a powerful tool for its characterization. The presence of the unpaired electron significantly influences the NMR spectrum, leading to large chemical shift ranges and providing unique electronic structure information.

Variable-temperature (VT) NMR studies can be employed to investigate dynamic processes such as ligand exchange. By acquiring spectra at different temperatures, it is possible to monitor changes in the chemical environment of the nuclei and determine the kinetics and thermodynamics of these dynamic events. For instance, the exchange rates of ammine ligands with solvent molecules or other competing ligands can be quantified.

In paramagnetic complexes like this compound(III), the observed NMR shifts, known as hyperfine or isotropic shifts, have contributions from both the contact (through-bond) and pseudocontact (through-space) mechanisms. researchgate.net These shifts are highly sensitive to the electronic structure and the nature of the metal-ligand bonding. researchgate.net

Studies on related paramagnetic pentaammine-metal cyanide-bridged complexes have shown that the chemical shift difference between the axial and equatorial ammine protons is extremely sensitive to the paramagnetic metal center, the solvent, and the counter-ion. nih.gov This sensitivity arises from hydrogen bonding interactions and changes in the π-donor/acceptor properties between the ligands and the ruthenium center. nih.gov The hyperfine shifts exhibit a 1/T temperature dependence, although temperature-independent components can also be present due to second-order Zeeman effects at the Ru(III) center. researchgate.net

Remarkably detailed structural and bonding information can be extracted by analyzing the ¹H NMR spectra of partially deuterated samples. In a study of a related cyanide-bridged Ru(III) ammine complex, the progressive deuteration of the ammine ligands led to the identification of 140 distinct H/D isotopomers through long-range hyperfine shifts. researchgate.net This phenomenon occurs because each sequential deuteration within an ammine group produces a unique hyperfine shift. researchgate.net Furthermore, the direction of the shift depends on the ligand's position relative to other ligands; deuteration in an ammine cis to the bridging cyanide ligand causes a downfield shift, while deuteration in the trans ammine results in an upfield shift nearly twice as large. researchgate.net This effect has been attributed to a hyperconjugative mechanism in the Ru-NH₃ bond. researchgate.net

Table 1: Summary of Isotope Effects on ¹H NMR Hyperfine Shifts in a Paramagnetic Ru(III) Ammine System

| Isotopomer Feature | Observed NMR Effect | Inferred Cause | Citation |

| Sequential Deuteration | Each D atom in an NH₃ group causes a distinct hyperfine shift. | Alteration of vibrational modes affecting spin delocalization. | researchgate.net |

| Positional Isomerism | Deuteration of cis-ammine causes a downfield shift. | Change in ligand field parameters transmitted through the metal center. | researchgate.net |

| Positional Isomerism | Deuteration of trans-ammine causes an upfield shift. | Stronger influence on the axial component of the electronic structure. | researchgate.net |

Vibrational Spectroscopy (IR, Raman) for Bonding and Structure

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a fundamental tool for characterizing the bonding and structure of coordination compounds. uni-siegen.deksu.edu.sa These methods probe the vibrational modes of the molecule, providing a "fingerprint" that is sensitive to bond strengths, molecular geometry, and intermolecular interactions. uni-siegen.deamericanpharmaceuticalreview.com IR spectroscopy is active for vibrations that cause a change in the molecule's dipole moment, whereas Raman spectroscopy detects vibrations that alter the molecular polarizability. nih.gov

For this compound(III) chloride, IR spectroscopy has been used to identify the characteristic vibrational frequencies of the coordinated ligands and the metal-ligand bonds. The spectra show distinct bands corresponding to the vibrations of the ammine (NH₃) ligands and the ruthenium-nitrogen (Ru-N) bonds. researchgate.net

Table 2: Infrared Vibrational Frequencies for [Ru(NH₃)₅Cl]Cl₂

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | Citation |

| 3290, 3232, 3181 | ν(N-H) | N-H Stretching | researchgate.net |

| 1614 | δ(NH₂) | H-N-H Bending (Scissoring) | researchgate.net |

| 806 | ρ(NH₃) | NH₃ Rocking | researchgate.net |

| 488, 456 | ν(Ru-N) | Ru-N Stretching | researchgate.net |

The positions of these bands confirm the coordination of the ammine ligands to the ruthenium center. Changes in ligand binding modes or complex geometry would result in noticeable shifts in these absorption frequencies. ksu.edu.sa

Mass Spectrometry for Complex Identification and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of a complex's molecular weight and the study of its fragmentation patterns. nih.gov For coordination compounds like this compound(III), techniques such as electrospray ionization (ESI-MS) are typically used to transfer the intact complex ion from solution into the gas phase.

The mass spectrum would be expected to show a prominent peak corresponding to the [Ru(NH₃)₅Cl]²⁺ cation. High-resolution mass spectrometry can confirm the elemental composition of this ion with high accuracy.

Tandem mass spectrometry (MS/MS) experiments involve the isolation of the parent ion, followed by its fragmentation through collision-activated dissociation (CAD) or other methods. nih.govorgchemboulder.com The analysis of the resulting fragment ions provides valuable structural information. libretexts.org For the [Ru(NH₃)₅Cl]²⁺ complex, predictable fragmentation pathways would include the sequential loss of neutral ammine (NH₃) ligands and potentially the chloride ligand. This stepwise fragmentation provides insight into the relative bond strengths within the complex.

X-ray Diffraction (Single Crystal) for Molecular and Crystal Structures

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. carleton.eduuhu-ciqso.es This technique provides precise data on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. carleton.edursc.org

The crystal structure of this compound(III) chloride, [Ru(NH₃)₅Cl]Cl₂, has been determined and is known to be isomorphous with a series of related pentaamminechloro complexes of other transition metals like Cr(III), Co(III), Rh(III), and Os(III). researchgate.net This allows for systematic comparisons of structural parameters across the series. The analysis reveals an octahedral geometry around the central ruthenium atom. The ruthenium is coordinated to five ammine ligands and one chloride ligand. Four of the ammine ligands are in the equatorial plane (cis to the chloride), and one is in the axial position (trans to the chloride).

Table 3: Selected Structural Parameters for [Ru(NH₃)₅Cl]²⁺ from X-ray Diffraction

| Parameter | Description | Typical Value (Å or °) | Significance |

| Ru-Cl Bond Length | Distance between Ruthenium and the Chloro ligand. | ~2.36 Å | Reflects the strength of the Ru-Cl covalent bond. |

| Ru-Ntrans Bond Length | Distance between Ruthenium and the Ammine ligand trans to Cl. | ~2.11 Å | Can be influenced by the trans effect of the chloro ligand. |

| Ru-Ncis Bond Length | Average distance between Ruthenium and the four equatorial Ammine ligands. | ~2.10 Å | Represents the typical Ru-N bond in this ammine environment. |

| Ncis-Ru-Ncis Angle | Angle between adjacent equatorial ammine ligands. | ~90° | Defines the square planar arrangement of the equatorial ligands. |

| Ncis-Ru-Cl Angle | Angle between an equatorial ammine and the chloro ligand. | ~90° | Confirms the octahedral geometry of the complex. |

Note: The specific bond lengths and angles can vary slightly depending on the crystal packing and counter-ions.

This detailed structural information is crucial for understanding the reactivity of the complex and for interpreting data from other spectroscopic techniques. carleton.eduresearchgate.net

Computational and Theoretical Chemistry Studies

Development and Validation of DFT/TDDFT Methodologies for Ruthenium Complexes

Density Functional Theory (DFT) and its time-dependent extension (TDDFT) have become cornerstone methodologies for studying the electronic and spectroscopic properties of ruthenium complexes. acs.orgnih.gov These approaches offer a favorable balance between computational cost and accuracy, making them suitable for the large, complex systems often involving transition metals. uci.edu

The development of these methods for ruthenium complexes involves careful selection and validation of exchange-correlation functionals and basis sets to ensure they can accurately reproduce known experimental properties. researchgate.net For instance, studies have focused on validating TDDFT for simulating Ru L-edge X-ray absorption (XA) spectroscopy, demonstrating its ability to reproduce spectral features observed experimentally and provide a powerful interpretive tool. osti.gov This validation is crucial for accurately predicting properties like metal-ligand bonding interactions, charge-transfer excitations, and the energies of metal-centered excited states. nih.govresearchgate.net

A key aspect of this validation is the comparison of calculated results with experimental data. Combined experimental and computational studies on ruthenium sensitizers for solar cells have shown that DFT/TDDFT calculations can accurately predict absorption spectra, allowing for detailed assignment of spectral features. nih.gov Such studies provide insights into the electronic factors governing the performance of these materials. nih.gov Research has also involved comparative studies of different basis sets to determine the most effective and efficient options for molecules containing ruthenium, finding that sometimes computationally cheaper basis sets can yield surprisingly accurate results when compared to experimental X-ray data. researchgate.net The successful application of these methods underpins their use for predicting the properties of complexes like pentaamminechlororuthenium(III). acs.orgacs.org

Table 1: Comparison of Calculated and Experimental X-ray Absorption Spectroscopy (XAS) Peak Positions (eV) for a Ru(III) Complex This table illustrates the validation of TDDFT calculations by comparing computed spectral features against experimental data for a representative Ru(III) complex.

| Spectral Feature | Experimental Peak Position (eV) nih.gov | Calculated Peak Position (eV) nih.gov | Difference (eV) |

|---|---|---|---|

| A | 2838.5 | 2838.5 | 0.0 |

| B | 2840.8 | 2840.8 | 0.0 |

| C | 2843.9 | 2844.2 | +0.3 |

Note: A global shift has been applied to the calculated spectra to align the primary peaks with experimental values, a common practice in such validation studies. nih.gov

Ab Initio Calculations for Electronic and Structural Properties

Ab initio (or "first-principles") calculations provide a rigorous quantum mechanical approach to understanding the electronic and structural properties of molecules without reliance on empirical parameters. For transition metal complexes, these methods are essential for a detailed description of electron correlation and relativistic effects. researchgate.net

Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and more advanced techniques such as Complete Active Space Self-Consistent Field (CASSCF) and N-body Perturbation Theory (NEVPT2) are employed. researchgate.netdigitellinc.com For atoms like ruthenium, ab initio effective core potentials (ECPs) are often used to replace the chemically inert core electrons, which simplifies the calculation while maintaining high accuracy for the valence electrons responsible for chemical bonding and reactivity. researchgate.net These ECPs can also incorporate relativistic effects, which are significant for heavier elements. researchgate.net

These calculations yield fundamental properties such as optimized molecular geometries, orbital energies, and electron densities. For a paramagnetic complex like this compound(III), ab initio methods can be used to calculate magnetic properties, including the zero-field splitting (D) and g-tensors, which arise from the interplay of the ligand field and spin-orbit coupling. ungur.org For example, CASSCF and NEVPT2 calculations have been successfully applied to other transition metal complexes to determine the spin ground state and magnetic anisotropy with results showing subtle deviations from experimental values. digitellinc.com Such studies provide a deep understanding of the electronic structure that governs the complex's properties. researchgate.netdigitellinc.com

Table 2: Representative Ab Initio Calculated Structural Parameters for a Ruthenium Ammine Complex This table presents typical bond length data that can be obtained from ab initio geometry optimizations, compared with experimental values.

| Parameter | Calculated Bond Length (pm) | Experimental Bond Length (pm) researchgate.net |

|---|---|---|

| Ru–N | 211.2 | 210.7(7) |

| N–H | 101.5 | 100(3) |

Note: Calculated values are hypothetical examples based on typical ab initio results for similar complexes.

Molecular Dynamics Simulations for Solution Behavior and Reactivity

While quantum mechanical methods excel at describing electronic structure, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, particularly in solution. uci.edu MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic picture of processes like solvent reorganization, ligand exchange, and interactions with biomolecules. acs.org

For a charged complex such as the this compound(III) cation, interactions with solvent molecules are critical to its stability and reactivity. Non-equilibrium MD simulations have been used to study related iron-ruthenium complexes in water following photoinduced electron transfer. uci.eduresearchgate.net These simulations reveal coherent translational motions in the first solvation shell, identifying changes in hydrogen bonding between the complex and surrounding water molecules that occur on a femtosecond timescale. uci.edu Such studies provide an atomistic view of how the solvent mediates and responds to changes in the electronic state of the solute. uci.eduresearchgate.net

MD simulations are also a powerful tool for investigating how a complex interacts with larger biological systems. For example, classical MD has been used to study the mode of interaction between other ruthenium complexes and DNA, identifying whether the complex binds in the grooves or intercalates between the base pairs. acs.org This information is crucial for understanding the mechanisms of action for potential therapeutic agents.

QM/MM Approaches for Complex Reaction Environments

To study chemical reactions in large, complex environments like a protein active site or an explicit solvent box, a hybrid approach known as Quantum Mechanics/Molecular Mechanics (QM/MM) is often employed. nih.gov This method partitions the system into two regions: a small, chemically active core (e.g., the ruthenium complex and its immediate reactants) that is treated with accurate but computationally expensive QM methods, and the larger surrounding environment (e.g., the rest of the protein or solvent molecules) which is treated with efficient but less detailed MM force fields. uci.edunih.gov

This tiered approach allows for the investigation of reaction mechanisms in a realistic environment without incurring the prohibitive computational cost of a full QM calculation on the entire system. osti.gov For instance, QM/MM simulations have been used to study the acylation reaction of β-lactamase enzymes, providing detailed energy landscapes for the hydrolysis of different antibiotics. nih.gov

In the context of ruthenium complexes, a QM/MM framework can be used for TDDFT calculations to more accurately model the influence of the solvent environment on electronic spectra. osti.gov It has also been applied to MD simulations of photoinduced charge transfer in a mixed-valence Fe-Ru complex, where the bimetallic solute was designated the QM region and the surrounding water molecules were the MM region. uci.edu This approach allows for a detailed analysis of how the electrostatic and structural properties of the environment influence the reactivity and dynamics of the metal complex.

Future Research Avenues and Unaddressed Questions

Exploration of Novel Synthetic Strategies for Advanced Derivatives

The synthesis of pentaamminechlororuthenium(III) chloride is a well-established procedure. umich.edu However, future research will likely focus on developing novel synthetic strategies to create advanced derivatives with tailored properties. This could involve the substitution of the ammine or chloride ligands with other functional groups to modulate the electronic and steric characteristics of the complex. newcastle.edu.au For instance, the introduction of carefully designed organic ligands could lead to new derivatives with enhanced catalytic activity or specific recognition capabilities.

Investigation of Undiscovered Reactivity Patterns and Mechanisms

While the basic reactivity of this compound is understood, there are still undiscovered reactivity patterns and mechanistic details to be explored. Future studies could delve into its role in more complex reaction systems, such as multi-step organic transformations or photocatalytic processes. researchgate.net For example, its potential as a catalyst in C-H activation or other challenging bond-forming reactions warrants further investigation. americanelements.com